molecular formula C8H6F2O2 B2951952 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone CAS No. 1807179-31-2

1-(2,4-Difluoro-5-hydroxyphenyl)ethanone

Cat. No. B2951952
CAS RN: 1807179-31-2
M. Wt: 172.131
InChI Key: XLXMBGLKANHZPM-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-5-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1807179-31-2 . It has a molecular weight of 172.13 . The IUPAC name for this compound is 1-(2,4-difluoro-5-hydroxyphenyl)ethan-1-one . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F2O2/c1-4(11)5-2-8(12)7(10)3-6(5)9/h2-3,12H,1H3 . This indicates that the compound contains 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are known to contribute to various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone in lab experiments is its unique chemical structure, which makes it an ideal candidate for use in various scientific studies. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can make it challenging to work with.

Future Directions

There are several future directions for research on 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone, including its potential use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, research is needed to explore the potential toxicity of this compound and its effects on human health.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it an ideal candidate for use in the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

1-(2,4-Difluoro-5-hydroxyphenyl)ethanone is synthesized through a multi-step process that involves the reaction of 2,4-difluorophenol with ethyl chloroacetate to form an intermediate. This intermediate is then reacted with sodium hydroxide to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(2,4-Difluoro-5-hydroxyphenyl)ethanone has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it an ideal candidate for use in the development of new drugs.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(2,4-difluoro-5-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)5-2-8(12)7(10)3-6(5)9/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXMBGLKANHZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807179-31-2
Record name 1-(2,4-difluoro-5-hydroxyphenyl)ethan-1-one
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